molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol

Cat. No.: B2604707
CAS No.: 1602077-16-6
M. Wt: 193.25
InChI Key: OHFJJXBKEXJBRK-UHFFFAOYSA-N
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Description

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 1-position with a pyrimidin-2-yl group and at the 3-position with an ethanol moiety. Its molecular formula is C₁₀H₁₅N₃O (calculated molecular weight: 193.25 g/mol).

Properties

IUPAC Name

2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFJJXBKEXJBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCO)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to exhibit diverse biological activities by interacting with enzymes, receptors, and other cellular components . The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogue identified in the evidence is 2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride (Category entry in ). Key differences include:

  • Substituent on Pyrrolidine Nitrogen: The target compound has a pyrimidin-2-yl group, whereas the analogue features a 2-aminoethyl group.
  • Functional Groups: The analogue exists as a dihydrochloride salt, enhancing solubility, while the target compound’s neutral ethanol moiety may influence hydrophilicity.
Table 1: Structural and Molecular Comparison
Parameter 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol 2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride
Molecular Formula C₁₀H₁₅N₃O C₈H₁₉Cl₂N₃O (salt form)
Molecular Weight (g/mol) 193.25 248.17 (salt form)
Key Substituent Pyrimidin-2-yl 2-Aminoethyl
Purity Not reported 95%

Functional Group Impact on Properties

  • In contrast, the aminoethyl group in the analogue may prioritize ionic interactions due to protonation .
  • Solubility: The dihydrochloride salt form of the analogue improves aqueous solubility, whereas the target compound’s neutral ethanol group may limit solubility in polar solvents.

Research Findings and Limitations

Key Observations

  • The pyrimidine substituent in the target compound may confer distinct electronic and steric properties compared to alkylamine-substituted analogues.
  • Limited empirical data (e.g., melting points, solubility, bioactivity) for the target compound restrict a comprehensive comparison.

Evidence Gaps and Discrepancies

  • No direct pharmacological or synthetic studies on the target compound are cited in the provided evidence.

Biological Activity

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol is a heterocyclic compound characterized by a pyrimidine ring fused to a pyrrolidine structure, with an ethanol group attached. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with various biological targets and pathways.

The primary mechanism of action for this compound involves its role as an antagonist of the vanilloid receptor 1 (TRPV1) . By inhibiting this receptor, the compound modulates pain perception and influences several biochemical pathways related to pain signaling and inflammation.

Biochemical Pathways Affected

The antagonism of TRPV1 by this compound can lead to:

  • Reduced pain signaling : By blocking TRPV1 activation, it may alleviate pain sensations.
  • Influence on cell growth : Potential effects on cell proliferation and survival pathways.
  • Modulation of inflammatory responses : Inhibition of TRPV1 may alter the release of pro-inflammatory mediators.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that derivatives containing pyrrolidine structures exhibit significant antibacterial and antifungal activities. For example, compounds related to pyrrolidine have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity .

Antitumor Properties

Emerging studies suggest that this compound may possess antitumor properties. Related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, similar pyrrolidine derivatives displayed IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Findings
Study on Antimicrobial ActivityEvaluated 248 alkaloids; identified significant antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Antitumor Activity AssessmentInvestigated a series of pyrrolidine derivatives; one compound exhibited strong antiproliferative activity (IC50 = 13.4 nM) against multiple cancer lines .
TRPV1 Antagonism StudyConfirmed the antagonistic effect on TRPV1, leading to modulation of pain pathways and potential therapeutic applications in pain management.

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